molecular formula C16H13BrN2O4 B5415594 (2E)-3-(3-bromo-4-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide

(2E)-3-(3-bromo-4-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide

Cat. No.: B5415594
M. Wt: 377.19 g/mol
InChI Key: ZLCSGBYZBQGRGM-YCRREMRBSA-N
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Description

(2E)-3-(3-bromo-4-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a double bond conjugated with an amide group This particular compound features a bromo and methoxy substituent on the phenyl ring, as well as a nitro group on another phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(3-bromo-4-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-4-methoxybenzaldehyde and 4-nitroaniline.

    Formation of the Enamine: The aldehyde undergoes a condensation reaction with 4-nitroaniline in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the enamine intermediate.

    Amidation: The enamine intermediate is then subjected to an amidation reaction with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially leading to further oxidation products.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The bromo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.

Major Products:

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2E)-3-(3-bromo-4-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-(3-bromo-4-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of functional groups like the nitro and bromo groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    (2E)-3-(4-bromo-3-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide: Similar structure with different positions of the bromo and methoxy groups.

    (2E)-3-(3-chloro-4-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide: Chlorine substituent instead of bromine.

    (2E)-3-(3-bromo-4-methoxyphenyl)-N-(3-nitrophenyl)prop-2-enamide: Different position of the nitro group.

Uniqueness: The unique combination of bromo, methoxy, and nitro groups in (2E)-3-(3-bromo-4-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide contributes to its distinct chemical properties and potential applications. The specific arrangement of these functional groups can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

(E)-3-(3-bromo-4-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O4/c1-23-15-8-2-11(10-14(15)17)3-9-16(20)18-12-4-6-13(7-5-12)19(21)22/h2-10H,1H3,(H,18,20)/b9-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCSGBYZBQGRGM-YCRREMRBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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